5-Fluoro-2-(methylsulphonyl)nitrobenzene
Overview
Description
5-Fluoro-2-(methylsulphonyl)nitrobenzene: is an organic compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene typically involves the nitration of 5-Fluoro-2-(methylsulphonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Fluoro-2-(methylsulphonyl)nitrobenzene can undergo reduction reactions to form 5-Fluoro-2-(methylsulphonyl)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Ammonia, primary or secondary amines.
Major Products:
Reduction: 5-Fluoro-2-(methylsulphonyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylsulphonyl)nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Fluoro-5-methylsulphonylnitrobenzene: Similar structure but with different positions of the functional groups.
5-Fluoro-2-(methylsulphonyl)aniline: A reduction product of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
5-Fluoro-2-(methylsulphonyl)benzoic acid: Another derivative with a carboxylic acid group instead of a nitro group.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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